molecular formula C10H10ClN3O3 B15192470 alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol CAS No. 126930-66-3

alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol

Cat. No.: B15192470
CAS No.: 126930-66-3
M. Wt: 255.66 g/mol
InChI Key: JLYHLWNWECTEBJ-UHFFFAOYSA-N
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Description

Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a chloromethyl group, a nitro group, and an ethanol group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for chloromethylation is the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the temperature is maintained at a moderate level to ensure the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: New benzimidazole derivatives with different functional groups.

    Reduction: 6-amino-1H-benzimidazole derivatives.

    Oxidation: Benzimidazole carboxylic acids or aldehydes.

Scientific Research Applications

Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitro group, which can be bioactive.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, further enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1H-benzimidazole: Lacks the chloromethyl and ethanol groups, making it less reactive.

    1H-Benzimidazole-1-ethanol: Lacks the nitro and chloromethyl groups, reducing its potential bioactivity.

    Alpha-(Chloromethyl)-1H-benzimidazole: Lacks the nitro group, which is crucial for certain biological activities.

Uniqueness

Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is unique due to the combination of the chloromethyl, nitro, and ethanol groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

126930-66-3

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

1-chloro-3-(6-nitrobenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C10H10ClN3O3/c11-4-8(15)5-13-6-12-9-2-1-7(14(16)17)3-10(9)13/h1-3,6,8,15H,4-5H2

InChI Key

JLYHLWNWECTEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CC(CCl)O

Origin of Product

United States

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